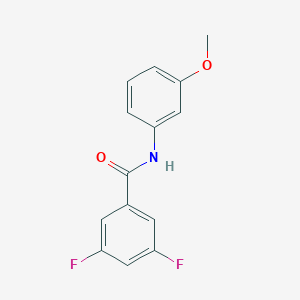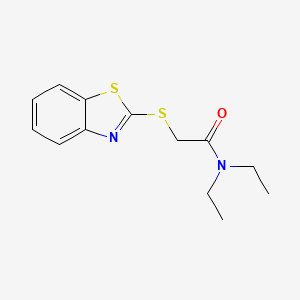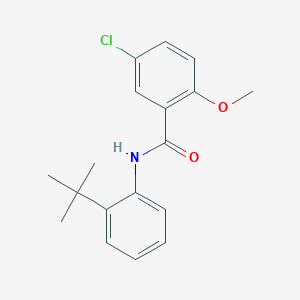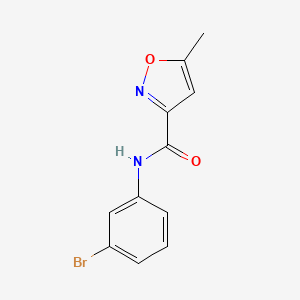
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising therapeutic potential. CF3 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. This compound's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. This compound's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results. Additionally, this compound's pharmacokinetic properties, such as its bioavailability and metabolism, are not well characterized, which could limit its potential for clinical use.
Orientations Futures
There are several future directions for research on 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the identification of the molecular targets of this compound, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new synthetic methods for this compound and its derivatives could enable the production of larger quantities of these compounds for use in preclinical and clinical studies.
Méthodes De Synthèse
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized using various synthetic routes, including the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, this compound has been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide.
Propriétés
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCWVJOCVACGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)


![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
